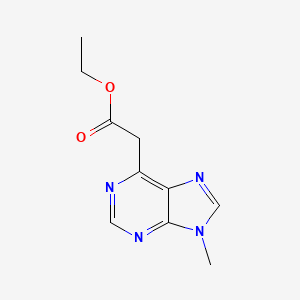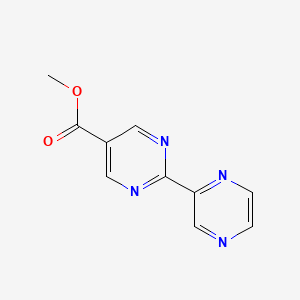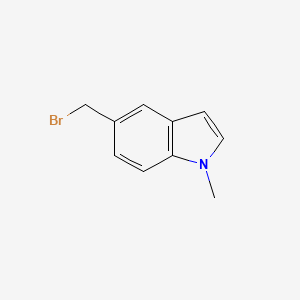
5-(Bromomethyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1-methyl-1H-indole: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromomethyl group attached to the indole ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the bromomethylation reaction, where 1-methylindole is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indole can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: 5-(Azidomethyl)-1-methyl-1H-indole.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Reduction: 5-Methyl-1-methyl-1H-indole.
科学的研究の応用
Chemistry: 5-(Bromomethyl)-1-methyl-1H-indole is used as a building block in organic synthesis. Its reactivity makes it valuable for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated indoles on biological systems. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
- 5-(Chloromethyl)-1-methyl-1H-indole
- 5-(Fluoromethyl)-1-methyl-1H-indole
- 5-(Iodomethyl)-1-methyl-1H-indole
Comparison: 5-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. The compound’s reactivity and stability balance make it suitable for various applications in research and industry.
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
5-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7H2,1H3 |
InChIキー |
ZQLQEWCMUPSWPX-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=CC(=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)

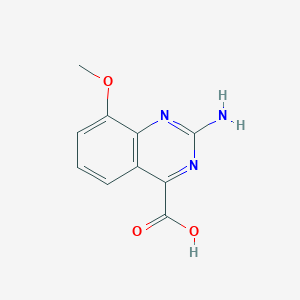
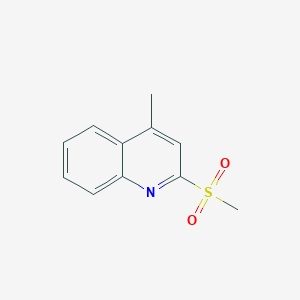
![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)


